7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one
Overview
Description
7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one is a synthetic derivative of the coumarin family. Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring. This particular compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and benzyl bromide.
Benzylation: The hydroxyl group of 2-hydroxyacetophenone is benzylated using benzyl bromide in the presence of a base like potassium carbonate.
Cyclization: The benzylated intermediate undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to form the chromenone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of 7-(benzyloxy)-5-oxo-2-phenyl-4H-chromen-4-one.
Reduction: Formation of 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-dihydrochromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly against monoamine oxidase and cholinesterase.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Used in the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes like monoamine oxidase and cholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters.
Antioxidant Activity: It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: Known for its fluorescent properties.
4-hydroxycoumarin: Used as an anticoagulant.
7-ethoxy-4-methylcoumarin: Studied for its enzyme inhibitory activities.
Uniqueness
7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Properties
IUPAC Name |
5-hydroxy-2-phenyl-7-phenylmethoxychromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O4/c23-18-11-17(25-14-15-7-3-1-4-8-15)12-21-22(18)19(24)13-20(26-21)16-9-5-2-6-10-16/h1-13,23H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYMWHBMOOSAEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419890 | |
Record name | 5-hydroxy-2-phenyl-7-phenylmethoxychromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00419890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110506-85-9 | |
Record name | 5-hydroxy-2-phenyl-7-phenylmethoxychromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00419890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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